DK-PGD2 Exhibits Divergent Receptor Selectivity: High CRTH2 Affinity Contrasts with Negligible DP1 Activity Relative to PGD2 and Alternative Metabolites
In equilibrium competition radioligand binding assays using recombinant human CRTH2 receptor expressed in HEK293(EBNA) cells, DK-PGD2 demonstrated high affinity with a Ki value in the 2.4–34.0 nM range, ranking second only to PGD2 itself among all PGD2-related metabolites tested [1]. Critically, at the DP1 receptor, the potency rank order placed DK-PGD2 at the extreme low end (denoted as '>>>13,14-dihydro-15-keto-PGD(2)'), indicating profoundly attenuated activity [1]. In contrast, alternative metabolites such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 retained significant DP1 receptor activity [1]. This divergent selectivity between CRTH2 and DP1 receptors is a defining characteristic of DK-PGD2 that is not shared by any other naturally occurring PGD2 metabolite [1].
| Evidence Dimension | Receptor Binding Affinity and Functional Potency Rank Order |
|---|---|
| Target Compound Data | CRTH2: Ki in the range of 2.4–34.0 nM, rank order = 2nd (after PGD2). DP1: rank order = lowest among all metabolites tested (denoted as '>>>13,14-dihydro-15-keto-PGD(2)') |
| Comparator Or Baseline | PGD2 (Ki for CRTH2 high-affinity site = 2.5 nM; DP1 activity = highest rank). PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2 (all retain significant DP1 activity) |
| Quantified Difference | DK-PGD2 is a high-affinity CRTH2 agonist with negligible DP1 activity, whereas PGD2 is a dual DP1/CRTH2 agonist and alternative metabolites retain measurable DP1 activity |
| Conditions | Recombinant human CRTH2 receptor expressed in HEK293(EBNA) cells; equilibrium competition binding assays with radioligand; DP receptor assays |
Why This Matters
Procurement of DK-PGD2 enables selective pharmacological activation of CRTH2/DP2 signaling without confounding DP1 receptor-mediated effects, a capability not achievable with PGD2 or any other PGD2 metabolite.
- [1] Sawyer N, Cauchon E, Chateauneuf A, et al. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. Br J Pharmacol. 2002;137(8):1163-1172. doi:10.1038/sj.bjp.0704973 View Source
